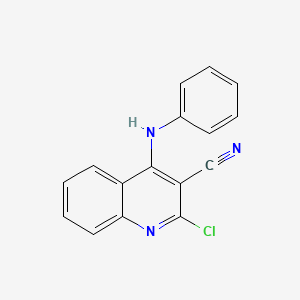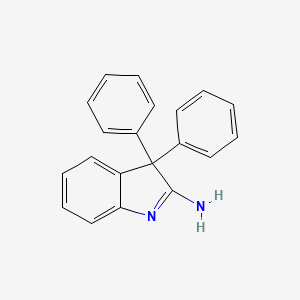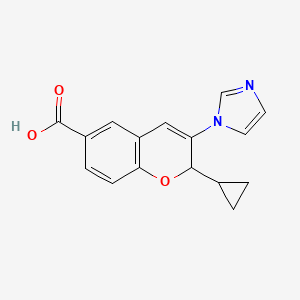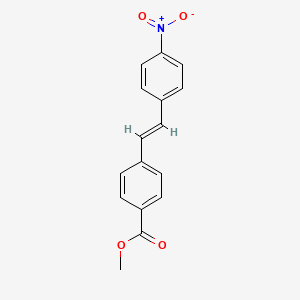
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the second position, a phenylamino group at the fourth position, and a carbonitrile group at the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with aniline derivatives under specific conditions. One common method includes the use of a base such as triethylamine or sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as L-proline or piperidine may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile has been extensively studied for its applications in:
Medicinal Chemistry: It exhibits potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Acts as a probe in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with DNA or RNA, leading to disruptions in cellular processes .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Phenylaminoquinoline-3-carbonitrile
- 2-Chloro-5-methoxyphenylaminoquinoline-3-carbonitrile
Comparison: 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is unique due to the presence of both a chloro and phenylamino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in its applications .
Properties
Molecular Formula |
C16H10ClN3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
4-anilino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H10ClN3/c17-16-13(10-18)15(19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-16/h1-9H,(H,19,20) |
InChI Key |
SUHXRJQWMNHODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)



![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)


![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
